N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a cyclohexyl group, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of cyclohexylamine with 2-bromoacetyl bromide to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with 1-(4-nitrophenyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its imidazole ring, which is known to interact with microbial enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall structure allows it to interact with various biological pathways, making it a versatile research tool.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide: This compound also features a cyclohexyl group and a nitrophenyl group but has a piperazine ring instead of an imidazole ring.
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar structure but includes a triazole ring and a methoxyphenyl group.
Uniqueness
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and an imidazole ring. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h6-11,13H,1-5,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEQJEERLWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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